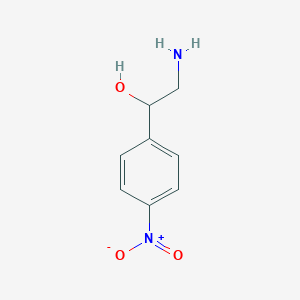

2-Amino-1-(4-nitrophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWZBGCZPHHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10385299 | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16428-47-0 | |

| Record name | 2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10385299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-nitrophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 1 4 Nitrophenyl Ethanol and Its Derivatives

Classical and Established Synthesis Routes for 2-Amino-1-(4-nitrophenyl)ethanol

Traditional synthetic approaches to this compound and its analogues often involve multi-step sequences starting from readily available nitroaromatic compounds. These routes prioritize yield and scalability for producing the racemic form of the target molecule.

Hydroxyethylation-Condensation Pathways

Hydroxyethylation-condensation pathways represent a versatile method for constructing the ethanolamine (B43304) side chain on a nitrophenyl scaffold. This strategy typically begins with a suitably substituted aminophenol, which undergoes hydroxyethylation followed by further condensation reactions.

A representative pathway involves starting with a compound like 2-amino-5-nitrophenol. The synthesis proceeds in two main stages:

Hydroxyethylation: The starting aminonitrophenol is reacted with a hydroxyethylating agent, such as ethylene (B1197577) chlorohydrin or ethylene oxide, in the presence of a base and a suitable solvent. nih.gov This step introduces a hydroxyethyl (B10761427) group onto the precursor molecule.

Condensation and Hydrolysis: The intermediate product then undergoes a condensation reaction with a reagent like chloroethyl chloroformate, followed by a hydrolysis step. nih.gov This sequence builds the final ethanolamine structure.

The reaction conditions for the initial hydroxyethylation step are critical for achieving a good yield, as outlined in the table below.

| Parameter | Value |

| Starting Material | 2-Amino-5-nitrophenol |

| Reagents | Sodium hydroxide (B78521), Ethylene chlorohydrin |

| Solvent | N,N-Dimethylformamide (DMF) |

| Pressure | 0.1 - 1.0 MPa |

| Temperature | 100 - 130 °C |

| Reaction Time | 3 - 8 hours |

| Data derived from a patented synthesis process for a related derivative. nih.gov |

Condensation-Hydrolysis Sequences

This sequence is often the concluding part of the pathway described above but can also be considered a distinct strategy when starting from an intermediate that already contains a modified amino group. The core of this method is the reaction of an amino-group-containing intermediate with a reagent that facilitates the construction of the hydroxyethyl moiety, followed by hydrolysis to release the final ethanolamine product.

For instance, after an initial reaction, an intermediate such as 2-(3-nitro-6-aminophenoxy) ethanol (B145695) can be reacted with ethyl chloroformate under catalytic conditions. nih.gov The subsequent hydrolysis, typically carried out in an alkaline aqueous solution (e.g., potassium hydroxide or sodium hydroxide), cleaves the formed ester or carbonate to yield the desired N-substituted ethanolamine derivative. nih.gov The concentration and choice of the base are important parameters in the hydrolysis step to ensure complete reaction without promoting side reactions. nih.gov

Nucleophilic Ring-Opening Reactions

The nucleophilic ring-opening of epoxides is a fundamental and direct method for synthesizing β-amino alcohols. In the context of this compound, this would involve the reaction of a nucleophile with 4-nitrophenyloxirane (4-nitrostyrene oxide).

A more common application of this principle for related structures involves the reaction of an aminophenol with ethylene oxide. The process is an SN2 reaction where the amino group of the nitrophenol acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This forces the strained three-membered ring to open, resulting in the formation of a hydroxyethyl group attached to the nitrogen atom. capes.gov.br The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity. capes.gov.br

| Parameter | Value |

| Temperature | 60–100°C |

| Solvent | DMF, THF |

| Base | NaOH, KOH |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

| Typical conditions for the synthesis of a related compound, 2-((2-Amino-4-nitrophenyl)amino)ethanol. capes.gov.br |

Enantioselective Synthesis of this compound and Chiral Analogues

Accessing specific enantiomers of this compound is critical for its application in pharmaceuticals and as chiral auxiliaries. This requires stereocontrolled synthetic methods that can selectively produce the desired (R)- or (S)-isomer.

Asymmetric Reduction Strategies (e.g., of precursor ketones like 2-Azido-1-(4-nitrophenyl)ethanone)

A powerful strategy for the enantioselective synthesis of chiral β-amino alcohols is the asymmetric reduction of a prochiral precursor ketone. For this compound, a key intermediate is 2-azido-1-(4-nitrophenyl)ethanone. nih.govnih.gov This α-azido ketone contains the complete carbon skeleton and the nitrogen atom (in a masked form) at the correct positions.

The synthesis proceeds in two key steps:

Preparation of the Azido Ketone: 1-(4-Nitrophenyl)ethanone is first converted to its α-azido derivative. A common method involves α-bromination followed by substitution with sodium azide (B81097). nih.gov An alternative one-pot synthesis involves reacting 1-(4-nitrophenyl)ethanone with p-toluenesulfonic acid and N-bromosuccinimide, followed by the addition of sodium azide. nih.gov

Asymmetric Reduction and Azide Reduction: The prochiral ketone, 2-azido-1-(4-nitrophenyl)ethanone, is then reduced enantioselectively. This is the chirality-inducing step. A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric reducing agent like borane (B79455) (BH₃). researchgate.net This reaction stereoselectively reduces the ketone to a chiral alcohol. Following the asymmetric reduction of the ketone, the azide group is reduced to a primary amine, typically using methods like catalytic hydrogenation (H₂/Pd) or a Staudinger reaction, to yield the final chiral amino alcohol. The use of oxazaborolidine catalysts derived from chiral amino alcohols is a well-established technique for achieving high enantioselectivity in the reduction of various prochiral ketones. researchgate.netresearchgate.net

Organocatalyzed Epoxidation and Subsequent Aminolysis

Organocatalysis has emerged as a major tool for asymmetric synthesis, avoiding the need for metal-based catalysts. A viable organocatalytic route to chiral this compound involves the asymmetric epoxidation of the corresponding alkene, 4-nitrostyrene, followed by aminolysis of the resulting epoxide.

The general sequence is as follows:

Asymmetric Epoxidation: 4-Nitrostyrene is treated with an oxidizing agent in the presence of a chiral organocatalyst. Chiral ketones, such as fructose-derived Shi catalysts, are highly effective for the asymmetric epoxidation of electron-deficient olefins. nih.gov This step produces chiral (R)- or (S)-4-nitrophenyloxirane with high enantiomeric excess.

Aminolysis: The resulting chiral epoxide is then subjected to a nucleophilic ring-opening reaction with an amine source (aminolysis). Reagents like ammonia, benzylamine, or an azide salt can be used to open the epoxide ring. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered benzylic carbon, to afford the desired chiral β-amino alcohol. A one-pot sequence involving asymmetric epoxidation and a subsequent domino ring-opening cyclization has been shown to be effective for synthesizing related heterocyclic structures, demonstrating the power of this approach. chemistryviews.org

This organocatalytic approach provides a direct, metal-free pathway to enantiomerically enriched amino alcohols, which are valuable intermediates in modern organic synthesis. sciengine.comnih.gov

Chemo-Enzymatic Approaches for Enantiomerically Pure 1,2-Amino Alcohols.nih.gov

Chemo-enzymatic methods provide a powerful strategy for accessing enantiomerically pure 1,2-amino alcohols by combining the selectivity of enzymes with traditional chemical reactions. capes.gov.brresearchgate.net Dynamic kinetic resolution (DKR) is a particularly efficient approach, overcoming the 50% theoretical yield limit of standard kinetic resolution. nih.govwikipedia.org In DKR, one enantiomer of a racemic mixture is selectively transformed by an enzyme, while the remaining, less reactive enantiomer is continuously racemized by a chemical catalyst. acs.org This allows for the theoretical conversion of 100% of the racemic starting material into a single, enantiomerically pure product.

Lipases are commonly employed enzymes for the kinetic resolution of alcohols and amines due to their stereoselectivity. acs.orgacs.org For instance, a combination of a ruthenium-based racemization catalyst and a lipase (B570770), such as Candida antarctica lipase B (CALB), has been successfully used for the DKR of secondary alcohols, achieving high yields and excellent enantiomeric excess (ee). wikipedia.org In these processes, the enzyme catalyzes the acylation of one enantiomer, while the ruthenium complex racemizes the unreacted alcohol. acs.org

Table 1: Examples of Chemo-Enzymatic DKR of Alcohols & Amines

| Starting Material | Catalyst System | Acyl Donor | Product | Yield (%) | ee (%) | Reference |

| Racemic Secondary Alcohols | Ruthenium Complex & Novozym-435 (CALB) | - | (R)-Acetate | High | >99 | acs.org |

| Racemic Acyloins | Porcine Pancreatic Lipase (PSL) & Triethylamine | Vinyl Acetate | Acylated Product | 75 | 97 | wikipedia.org |

| (±)-8-amino-5,6,7,8-tetrahydroquinoline | Porcine Pancreatic Lipase (PSL) | Ethyl Acetate | Acylated Amine | 45 | >99 | wikipedia.org |

| Racemic δ-hydroxylactones | PSL-C & Ruthenium catalyst | - | Enantiopure δ-hydroxylactone | - | >95 | wikipedia.org |

Tethered Aminohydroxylation Techniques.benchchem.com

Tethered aminohydroxylation (TA) is a strategic method developed to control the regioselectivity and stereoselectivity of the aminohydroxylation reaction, a powerful tool for creating chiral amino alcohols from alkenes. rsc.orgresearchgate.net The standard asymmetric aminohydroxylation (AA) reaction, while effective, can produce mixtures of regioisomers when applied to unsymmetrical olefins. researchgate.net The TA approach addresses this by intramolecularly delivering the nitrogen and oxygen functionalities to the double bond via a temporary tether. researchgate.netresearchgate.net

In this technique, a carbamate (B1207046) group is typically used as the tether. researchgate.net An allylic or homoallylic alcohol is first converted into a carbamate. This substrate then undergoes an intramolecular aminohydroxylation reaction, often catalyzed by an osmium species with an oxidant like tert-butyl hypochlorite. researchgate.net The tether directs the osmium catalyst, ensuring that the amino and hydroxyl groups are delivered to specific positions on the alkene, thus controlling the regiochemistry. rsc.orgnih.gov This intramolecular pathway leads to the formation of a cyclic carbamate, which can then be hydrolyzed to yield the desired 1,2- or 1,3-amino alcohol. researchgate.netnih.gov

The TA reaction has proven effective for various alkene substitution patterns and ring sizes, demonstrating high levels of diastereoselectivity. nih.govresearchgate.net For example, the reaction works with excellent regio- and stereocontrol in the formation of amino alcohols from six-membered cyclic systems. researchgate.net This methodology has been applied to the synthesis of complex molecules, such as the β-amino acid residue found in microsclerodermins A and B, showcasing its utility in functionalizing complex homoallylic alcohols with high selectivity. nih.gov While controlling enantioselectivity remains a developmental area, the TA reaction provides a reliable method for achieving predictable regio- and stereocontrol in amino alcohol synthesis. researchgate.net

Resolution via Chiral Salts (e.g., with 2-amino-1-(4-nitrophenyl)-1,3-propanediol).nih.govrsc.org

The resolution of racemic mixtures by forming diastereomeric salts is a classical and industrially cost-effective method for obtaining pure enantiomers. wikipedia.org This technique involves reacting a racemic mixture, such as an acid or base, with a single enantiomer of a chiral resolving agent. libretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. wikipedia.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. nih.gov After separation, the desired enantiomer is recovered by removing the resolving agent. wikipedia.org

A notable example is the use of threo-(1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a derivative of chloramphenicol (B1208), as a resolving agent for racemic acids like 3-chloromandelic acid (3-ClMA). nih.gov In a study, the resolution was optimized by examining factors such as the solvent, the molar ratio of the resolving agent to the racemate, and the filtration temperature. nih.gov Under optimal conditions, a resolution efficiency of 94% was achieved, yielding the less soluble salt, (R)-3-ClMA·(S,S)-SA, with a purity of 98%. nih.gov

The efficiency of the resolution is governed by the intermolecular interactions within the crystal lattice of the diastereomeric salt. X-ray crystallography of the (R)-3-ClMA·(S,S)-SA salt revealed a robust two-dimensional hydrogen-bonding network, alongside halogen bond, CH/π, and van der Waals interactions, which contribute to its lower solubility and facilitate its separation. nih.gov The choice of resolving agent is critical, and common agents include tartaric acid, camphorsulfonic acid, and chiral amines like 1-phenylethylamine. wikipedia.orglibretexts.org The process can be tedious, often requiring multiple recrystallizations to achieve high optical purity. libretexts.org

Table 2: Diastereomeric Resolution of Chloromandelic Acid (ClMA) Derivatives

| Racemic Acid | Resolving Agent | Less Soluble Salt Formed | Reference |

| 3-ClMA | (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol ([S,S]-SA) | (R)-3-ClMA·(S,S)-SA | nih.gov |

| 2-ClMA | (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol ([R,R]-SA) | (R)-2-ClMA·(R,R)-SA | nih.gov |

| 4-ClMA | (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol ([R,R]-SA) | (R)-4-ClMA·(R,R)-SA | nih.gov |

| 3-ClMA | (R)-ɑ-phenethylamine ((R)-PEA) | (R)-3-ClMA·(R)-PEA | nih.gov |

| 3-ClMA | (R)-N-benzyl phenethylamine (B48288) ((R)-BPA) | (R)-3-ClMA·(R)-BPA | nih.gov |

Advanced Derivatization and Heterocyclic Synthesis Utilizing this compound as a Precursor

The bifunctional nature of this compound, containing both an amino and a hydroxyl group, makes it an excellent precursor for the synthesis of various heterocyclic structures and other advanced derivatives.

Formation of Oxazaheterocycles (e.g., 1,3-Oxazolidin-2-one, 1,3-Oxazolidine, Morpholin-2-, -3-one, -2,3-dione derivatives).rsc.orgnews-medical.net

The 1,2-amino alcohol framework of this compound is ideally suited for cyclization reactions with various electrophilic reagents to form a range of oxazaheterocycles. researchgate.net

1,3-Oxazolidin-2-ones: These heterocycles are commonly synthesized by reacting 1,2-amino alcohols with reagents like phosgene (B1210022), its derivatives (e.g., carbonyldiimidazole, CDI), or ethyl carbonate. nih.govorganic-chemistry.org For example, the reaction of this compound derivatives with CDI leads to the formation of the corresponding 1,3-oxazolidin-2-one. researchgate.net

1,3-Oxazolidines: Condensation of 1,2-amino alcohols with aldehydes or ketones yields 1,3-oxazolidines. nih.govorganic-chemistry.org The reaction of a derivative of this compound with formaldehyde (B43269) or benzaldehyde (B42025) has been shown to produce the respective 1,3-oxazolidine heterocycles. researchgate.netacs.org

Morpholin-2-one and -3-one Derivatives: The synthesis of morpholin-2-ones can be achieved through processes like the reaction of β-amino alcohols with dicyanofumarates. researchgate.net The synthesis of C3-substituted morpholin-2-ones has been accomplished via a one-pot organocatalytic approach involving aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.orgnih.gov For the synthesis of morpholin-3-one (B89469) derivatives, a common route involves the reaction of an N-substituted aniline (B41778) with chloroacetyl chloride, followed by intramolecular cyclization. google.com For instance, 4-(4-nitrophenyl)morpholin-3-one (B139987) is prepared by reacting 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by base-induced ring closure. google.com

Morpholin-2,3-dione Derivatives: These diones can be prepared from this compound derivatives by reaction with oxalyl chloride, which provides the two-carbon electrophilic fragment needed for cyclization. researchgate.net

Table 3: Synthesis of Oxazaheterocycles from this compound Derivatives

| Heterocycle Product | Reagent | Reference |

| 1,3-Oxazolidin-2-one derivative | Carbonyldiimidazole (CDI) | researchgate.net |

| 1,3-Oxazolidine derivative | Formaldehyde / Benzaldehyde | researchgate.net |

| Morpholin-2,3-dione derivative | Oxalyl chloride | researchgate.net |

Synthesis of N-Acetylated Derivatives for Stability Enhancement.rsc.org

N-acetylation is a common chemical modification performed on primary and secondary amines to enhance their stability, modify their solubility, or to act as a protecting group during multi-step synthesis. The resulting amide is generally less basic and less susceptible to oxidation compared to the parent amine. While specific studies on the stability enhancement of N-acetylated this compound are not detailed in the provided results, the conversion is a standard procedure. The reaction typically involves treating the amino alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct. This transformation converts the nucleophilic amino group into a neutral amide functionality, which can be crucial for subsequent synthetic steps or for improving the handling and storage properties of the compound.

Preparation of Phenypurinediamine Derivatives.rsc.org

Purines are a vital class of nitrogen-containing heterocycles found in nucleic acids and other biologically crucial molecules. rsc.orgnih.gov The synthesis of purine (B94841) derivatives often involves building the purine core or modifying an existing purine structure. nih.gov this compound can be incorporated as a side chain onto a purine scaffold.

The synthesis of such derivatives could involve reacting a halogenated purine, like 6-chloropurine, with this compound. nih.gov The amino group of the amino alcohol would act as a nucleophile, displacing the chlorine atom to form a new C-N bond and tethering the (4-nitrophenyl)ethanol moiety to the purine ring. acs.org Such reactions are typically carried out in the presence of a base to facilitate the nucleophilic substitution. nih.gov These purine conjugates are of interest in medicinal chemistry for the development of new therapeutic agents, including potential antitumor agents. nih.govrsc.org The synthesis of N(9)-substituted purine conjugates, for example, has been described starting from N-phthaloyl derivatives, which are then elaborated and coupled to the desired side chains. nih.gov

Development of Morpholine (B109124) Analogues

Morpholine and its derivatives are significant heterocyclic compounds frequently found in biologically active molecules. The synthesis of morpholine analogues from this compound and similar precursors often involves the cyclization of 1,2-amino alcohols.

A common strategy for synthesizing morpholines is the annulation of 1,2-amino alcohols. chemrxiv.org This can be achieved through a two-step process involving amide bond formation with reagents like chloroacetyl chloride, followed by cyclization and subsequent reduction of the resulting morpholinone using agents such as boron or aluminum hydrides. chemrxiv.org

More recent and efficient methods focus on direct, redox-neutral protocols. One such method utilizes the reaction of 1,2-amino alcohols with ethylene sulfate (B86663) in the presence of a base like potassium tert-butoxide (tBuOK). chemrxiv.orgorganic-chemistry.org This approach is notable for its high yields and the selective monoalkylation of the primary amine, which is a key step in forming the morpholine ring. chemrxiv.orgorganic-chemistry.org The selectivity of this reaction is influenced by the structure of the amino alcohol and the properties of ethylene sulfate. chemrxiv.org

Palladium-catalyzed carboamination reactions represent another advanced strategy for constructing cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This method involves a four-step sequence where an N-protected amino alcohol is first converted to an O-allyl ethanolamine. Subsequent Pd-catalyzed coupling with an aryl or alkenyl halide leads to the formation of the morpholine ring as a single stereoisomer. nih.gove3s-conferences.org This modular approach allows for the variation of substituents on the morpholine ring and can also be used to create fused bicyclic morpholine derivatives. nih.gov

Table 1: Comparison of Synthetic Methods for Morpholine Analogues

| Method | Key Reagents/Catalysts | Key Features |

|---|---|---|

| Annulation of 1,2-amino alcohols | Chloroacetyl chloride, Boron/Aluminum hydrides | Two-step process, involves morpholinone intermediate. chemrxiv.org |

| Redox-neutral protocol | Ethylene sulfate, tBuOK | High-yielding, one or two-step, selective monoalkylation. chemrxiv.orgorganic-chemistry.org |

| Pd-catalyzed carboamination | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Stereocontrolled synthesis of cis-3,5-disubstituted morpholines. nih.gov |

| Intramolecular hydroalkoxylation | Boron trifluoride etherate | Mediates cyclization of nitrogen-tethered alkenes. |

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their wide range of therapeutic applications. bu.edu.eg The construction of the pyrimidine ring can be achieved through several synthetic routes, often involving the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg

A prevalent method for synthesizing 2-aminopyrimidine (B69317) derivatives involves the cyclization of chalcones with guanidine hydrochloride in the presence of a base like sodium hydroxide in ethanol. nih.gov This approach allows for the creation of unsymmetrical pyrimidines with various substituents. nih.govresearchgate.net The reaction typically proceeds under reflux conditions for several hours. nih.gov

Another strategy involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of triethylamine. This fusion reaction, often conducted under solvent-free conditions at elevated temperatures, yields 2-aminopyrimidine derivatives in high yields. nih.gov

Furthermore, pyrimidine derivatives can be synthesized from versatile starting materials like 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile through reactions with appropriate reagents. researchgate.net Ring transformation is another viable pathway, where an existing heterocyclic ring, such as a 1,3-oxazine, is converted into a pyrimidine ring. bu.edu.eg For instance, the reaction of 1,3-oxazin-2-ones with aromatic amines under solvent-free microwave irradiation in the presence of K-10 clay can lead to the formation of pyrimidine derivatives. bu.edu.eg

Table 2: Selected Synthetic Routes to Pyrimidine Derivatives

| Starting Materials | Reagents/Conditions | Product Type |

|---|---|---|

| Chalcones, Guanidine hydrochloride | NaOH, Ethanol, Reflux | 2-Aminopyrimidine derivatives. nih.govresearchgate.net |

| 2-Amino-4,6-dichloropyrimidine, Various amines | Triethylamine, 80–90 °C, Solvent-free | 2-Aminopyrimidine derivatives. nih.gov |

| 1,3-Oxazin-2-ones, Aromatic amines | K-10 clay, Microwave irradiation | Pyrimidine derivatives via ring transformation. bu.edu.eg |

| 6-Aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitrile | Various reagents | Pyrimidine carbonitrile and thiopyrimidine derivatives. researchgate.net |

Formation of Quinoline (B57606) Derivatives

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent feature in many natural products and pharmacologically active compounds. acs.org Consequently, numerous synthetic methods have been developed for its construction.

Classical methods for quinoline synthesis include the Gould-Jacobs and Conrad-Limpach reactions, which typically start from aniline derivatives. nih.gov The Gould-Jacobs reaction involves the condensation of an aniline with diethyl ethoxymethylidenemalonate, followed by thermal cyclization. nih.gov Another traditional approach is the Camps cyclization, which involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides. nih.gov

More modern and efficient methods often utilize transition-metal catalysts or one-pot procedures. acs.org For instance, nanocatalysts have been employed to facilitate the synthesis of quinoline derivatives from 2-amino aryl ketones and dicarbonyl compounds, offering good to excellent yields and the potential for catalyst recycling. acs.org

The synthesis of specific quinoline derivatives, such as those containing a 1,2,4-triazole (B32235) moiety, has also been explored. acs.orgnih.gov Additionally, N-amino-4,7-dimethyl-6-nitroquinoline-2-one, synthesized from 4,7-dimethyl-6-nitrocoumarin and hydrazine (B178648) hydrate, can serve as a precursor for a variety of quinoline derivatives through reactions with reagents like phenyl isocyanate, phenyl isothiocyanate, and salicylaldehyde. sapub.org

Table 3: Overview of Quinoline Synthesis Methods

| Method | Starting Materials | Key Features |

|---|---|---|

| Gould-Jacobs Reaction | Aniline derivatives, Diethyl ethoxymethylidenemalonate | Thermal cyclization. nih.gov |

| Camps Cyclization | N-(2-acylaryl)amides | Intramolecular aldol condensation. nih.gov |

| Nanocatalyzed Synthesis | 2-Amino aryl ketones, Dicarbonyl compounds | Green chemistry approach, high yields, recyclable catalyst. acs.org |

| From Coumarin Derivatives | 4,7-Dimethyl-6-nitrocoumarin, Hydrazine hydrate | Leads to N-amino-quinoline-2-one precursors for further derivatization. sapub.org |

Generation of N-Containing Bicyclic Scaffolds

The synthesis of more complex nitrogen-containing bicyclic scaffolds often requires multi-step, stereocontrolled synthetic routes. These scaffolds are of interest for creating diverse compound libraries for drug discovery.

One reported methodology focuses on the development of 4,6-fused and 5,6-bridged bicyclic systems starting from stereochemically controlled 2,4-cis-azetidine rings. bham.ac.uk This approach involves a series of high-yielding transformations to construct the final bicyclic scaffolds. The resulting structures can then be further functionalized to generate libraries of structurally complex and stereochemically diverse compounds. bham.ac.uk

Another example involves the synthesis of 1,2,4-triazolo[4,3-a]quinoline derivatives from 3-substituted-phenyl-N-phenyl-acrylamide. nih.govualberta.ca This multi-step synthesis first generates 4-substituted-phenyl-3,4-dihydro-2(1H)-quinolines, which are then converted to the target bicyclic compounds. nih.govualberta.ca

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

In recent years, there has been a significant shift towards the development of environmentally friendly and efficient synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including derivatives of this compound.

One-Pot Reaction Strategies

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent usage, waste generation, and reaction time.

The synthesis of 2-amino-4H-chromenes, for example, can be achieved through a one-pot, three-component condensation of an aromatic aldehyde, a substituted phenol, and malononitrile. cbijournal.com This reaction can be catalyzed by environmentally benign catalysts like 3-nitrophenylboronic acid in ethanol. cbijournal.com Similarly, an enantioselective one-pot synthesis of 2-amino-4-(indol-3-yl)-4H-chromenes has been developed via a Knoevenagel/Pinner/Friedel-Crafts reaction sequence catalyzed by an N,N'-dioxide-Zn(II) complex. researchgate.net

One-pot methods have also been applied to the synthesis of quinoline derivatives. acs.org Researchers have focused on developing effective acid/base catalysts, transition-metal-based catalysts, and nanobased recyclable catalysts to overcome the drawbacks of traditional methods, such as harsh reaction conditions and the generation of byproducts. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity.

The synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using microwave irradiation in a one-pot, three-component reaction. ias.ac.in This method, often carried out in ethanol with a catalyst like ammonium (B1175870) acetate, provides a rapid and efficient route to these compounds. ias.ac.in

Microwave assistance has also been employed in the synthesis of 1,4-oxazine derivatives from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides in a one-pot, multicomponent reaction. arkat-usa.org Compared to conventional heating, the microwave-assisted method significantly reduced reaction time and solvent volume while improving yield and purity. arkat-usa.org

Furthermore, the synthesis of various nitrogen- and oxygen-containing heterocyclic scaffolds, such as pyrazolopyrimidines and quinoline-fused benzodiazepines, has been effectively facilitated by microwave irradiation, often resulting in excellent yields in significantly reduced reaction times compared to conventional heating methods. rsc.org

Environmentally Benign Solvents and Catalysts

Biocatalytic Approaches

Biocatalysis, utilizing enzymes or whole-cell systems, offers a powerful tool for green synthesis due to its high selectivity, mild operating conditions, and reduced environmental footprint. In the synthesis of derivatives of this compound, such as the antibiotic chloramphenicol, enzymes have demonstrated significant potential.

For instance, lipases have been employed for the selective modification of related structures. Research has shown that Lipase B from Bacillus amyloliquefaciens (LipBA) can effectively catalyze the selective acylation of the primary hydroxyl group of chloramphenicol. nih.gov In a notable example, using vinyl propionate (B1217596) as the acyl donor in 1,4-dioxane, a 98% conversion and 99% purity of the corresponding ester was achieved within 8 hours at 50°C. nih.gov This enzymatic approach avoids the need for complex protection and deprotection steps, which are common in traditional chemical synthesis. nih.gov

Furthermore, whole-cell biocatalysts are highly effective for the asymmetric reduction of prochiral ketones, a key step in establishing the stereochemistry of amino alcohol intermediates. The bacterium Acetobacter sp. CCTCC M209061 has been identified as a promising biocatalyst for the anti-Prelog stereoselective reduction of ketones. researchgate.net While tested on 4'-chloroacetophenone, a structurally related ketone, the system demonstrated excellent reusability and high product enantiomeric excess (>99% e.e.). researchgate.net The free cells were successfully reused for three cycles with yields of nearly 97% after 120 minutes of reaction, showcasing the potential for developing cost-effective and sustainable reduction processes applicable to precursors like 4-nitroacetophenone. researchgate.net

| Catalyst System | Substrate | Solvent/Medium | Key Reaction Conditions | Result | Source |

|---|---|---|---|---|---|

| Lipase from B. amyloliquefaciens (LipBA) | Chloramphenicol | 1,4-Dioxane | 50°C, 8 hours, Vinyl propionate as acyl donor | 98% conversion, 99% purity for the ester derivative | nih.gov |

| Acetobacter sp. CCTCC M209061 (wet cells) | 4'-Chloroacetophenone | TEA-HCl buffer (pH 5.0) with isopropanol | 30°C, 160 rpm | >99% e.e. for (R)-1-(4-chlorophenyl)ethanol; catalyst reusable for multiple cycles | researchgate.net |

Heterogeneous and Recyclable Catalysts

The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), is a cornerstone of green chemistry. These systems facilitate easy separation of the catalyst from the reaction products, enabling catalyst recycling and minimizing metal contamination in the final product.

In the context of synthesizing precursors to this compound, the selective reduction of 4-nitroacetophenone is a critical transformation. Ruthenium supported on titanium dioxide (Ru/TiO2) has emerged as a highly effective catalyst for this purpose. researchgate.netrsc.org Research has shown that the crystalline form of the TiO2 support plays a crucial role in the reaction's selectivity. researchgate.net Specifically, a 2.7 wt% Ru/TiO2(anatase) catalyst can achieve 99.9% selectivity for the reduction of the nitro group to form 4-aminoacetophenone, even under mild conditions of normal temperature and atmospheric hydrogen pressure. researchgate.netrsc.org This high chemoselectivity prevents the reduction of the ketone group, offering a clean route to the amino intermediate. researchgate.net

Another widely used and greener catalytic method is hydrogenation using palladium on carbon (Pd/C). This method is employed to reduce nitro groups, as seen in a synthetic route to chloramphenicol where an intermediate is hydrogenated using a 10% Pd/C catalyst in methanol (B129727) to convert a nitro group to an amine with a 92% yield. google.com This catalytic hydrogenation avoids the use of stoichiometric reducing agents like aluminum isopropoxide, thereby reducing waste. google.com

| Catalyst | Substrate | Solvent | Key Reaction Conditions | Product | Selectivity/Yield | Source |

|---|---|---|---|---|---|---|

| 2.7 wt% Ru/TiO2(anatase) | 4-Nitroacetophenone | Not specified | 55-115 °C, atmospheric H2 pressure | 4-Aminoacetophenone | 99.9% selectivity | researchgate.netrsc.org |

| 10% Palladium on Carbon (Pd/C) | (1R, 2R)-2-nitro-1-(4-chloro-phenyl-)-1,3-propanediol | Methanol | 0.2 MPa H2 pressure | (1R, 2R)-2-amino-1-(4-chloro-phenyl-)-1,3-propanediol | 92% yield | google.com |

Impact of Green Solvents

The choice of solvent is critical to the environmental profile of a chemical process. Traditional reliance on volatile and often toxic organic solvents is being challenged by the adoption of greener alternatives such as water, ethanol, and ethyl acetate, or by performing reactions under solvent-free conditions. mdpi.commdpi.commdpi.com

Ethanol, a bio-based and relatively benign solvent, is frequently used in syntheses of related heterocyclic structures. For example, the cyclocondensation of 1,3-dicarbonyl compounds with cyanothioacetamide to produce tetrahydroisoquinoline derivatives is effectively carried out in refluxing ethanol. nih.gov Similarly, subsequent cyclization reactions to form thieno[2,3-c]isoquinolines are achieved by heating in ethanol with a catalytic amount of sodium carbonate. nih.gov

The influence of the solvent on reaction efficiency and stereoselectivity is significant. In an enantioselective synthesis of dihydropyran derivatives using the organocatalyst quinidine, ethanol was used as a green solvent, affording the product with up to 90% enantiomeric excess (ee). mdpi.com Interestingly, a comparison with other solvents showed that while toluene (B28343) gave a higher yield (85%), the enantioselectivity was lower (79% ee), highlighting the complex role of the solvent in optimizing both green credentials and reaction outcomes. mdpi.com

| Reaction Type | Catalyst | Solvent | Yield | Enantiomeric Excess (ee) | Source |

|---|---|---|---|---|---|

| [4+2] Cycloaddition for dihydropyran synthesis | Quinidine | Ethanol | 34-71% | up to 90% | mdpi.com |

| Toluene | 85% | 79% | |||

| Cyclocondensation | Piperidine | Ethanol (reflux) | 93-96% | Not applicable | nih.gov |

| Cyclization | Sodium Carbonate | Ethanol (absolute) | Not specified | Not applicable | nih.gov |

Reaction Mechanisms and Mechanistic Investigations of 2 Amino 1 4 Nitrophenyl Ethanol

Fundamental Reactivity of the Nitro, Amino, and Hydroxyl Functional Groups

The reactivity of 2-Amino-1-(4-nitrophenyl)ethanol is a composite of the individual and interactive effects of its nitro, amino, and hydroxyl functionalities.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution and directs incoming electrophiles to the meta position. wikipedia.org Its electron-withdrawing nature is a consequence of both inductive effects and resonance, which pull electron density from the aromatic system. semanticscholar.org The nitro group itself can undergo reduction to form nitroso, hydroxylamino, and ultimately amino groups, a transformation that is central to many of its applications. acs.org

The amino group (-NH₂) is a primary amine and acts as a nucleophile and a base. Its lone pair of electrons can attack electrophilic centers. The basicity of the amino group is a key factor in its reactivity. In the context of the molecule, the amino group can participate in nucleophilic substitution and addition reactions.

The hydroxyl group (-OH) is a primary alcohol, which can act as a weak acid or a nucleophile. Its nucleophilicity allows it to attack electrophiles, and its acidity can be enhanced by the presence of a base. The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid and can be a leaving group in substitution reactions after protonation.

Nucleophilic Substitution Reactions

The amino and hydroxyl groups of this compound are the primary sites for nucleophilic substitution reactions.

The amino group , being a good nucleophile, can readily participate in SN2 reactions with alkyl halides. However, the amino group is a poor leaving group, and thus its protonated form, -NH₃⁺, is more likely to be displaced in substitution reactions.

The hydroxyl group is also a poor leaving group (-OH). For it to participate in nucleophilic substitution, it typically needs to be protonated by a strong acid to form a good leaving group, water (H₂O). This allows for SN1 or SN2 reactions to occur at the carbon to which it is attached.

The kinetics of nucleophilic substitution reactions involving aromatic systems bearing a nitro group have been studied. For instance, the aminolysis of 4-nitrophenyl esters proceeds through a stepwise mechanism, and the rates are influenced by the electronic nature of the substituents. psu.edu Hammett plots for such reactions can be non-linear, suggesting a change in the rate-determining step or stabilization of the ground state through resonance. psu.edu

Carbamate (B1207046) Formation Mechanisms

Carbamates can be formed from this compound via reaction of the amino or hydroxyl group with a suitable carbamoylating agent. A common method involves the reaction of an amine with a chloroformate. emerginginvestigators.org For example, the reaction of an amine with p-nitrophenyl chloroformate in the presence of a base yields the corresponding carbamate. emerginginvestigators.org

The mechanism generally involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, followed by the elimination of a chloride ion. The presence of a base is often necessary to deprotonate the amine, increasing its nucleophilicity.

Alternatively, carbamates can be synthesized from alcohols. The reaction of an alcohol with an isocyanate is a common route to carbamate formation. In the context of this compound, the hydroxyl group could react with an isocyanate. Another approach is the reaction of an alcohol with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, which can then react with an amine.

Studies on the hydrolysis of 4-nitrophenyl carbonates and carbamates show that they are effective base-labile protecting groups. emerginginvestigators.orgresearchgate.net The rate of hydrolysis is dependent on the pH, with faster rates observed under basic conditions. researchgate.net This lability is due to the good leaving group ability of the 4-nitrophenolate (B89219) ion.

Electron Transfer Reactions

The nitroaromatic system of this compound is a key participant in electron transfer reactions. The nitro group can be reduced by single- or two-electron transfer mechanisms. nih.gov

Single-electron reduction of nitroaromatic compounds often proceeds via an "outer-sphere" electron transfer model. nih.gov In enzymatic systems, flavoenzymes can catalyze the single-electron reduction of nitroaromatics, leading to the formation of a nitro radical anion. nih.gov The rate of these reactions often shows a linear dependence on the one-electron reduction potential of the nitroaromatic compound. nih.gov

Two-electron reduction, on the other hand, can be catalyzed by enzymes like NAD(P)H:quinone oxidoreductase (NQO1). nih.gov This process typically follows a "ping-pong" mechanism where the enzyme is first reduced by a hydride donor (like NADPH) and then reduces the nitroaromatic substrate. nih.gov

Mechanistic studies on the reduction of nitroaromatic compounds have identified intermediates such as nitrosoarenes. acs.org The reduction can be influenced by the reaction conditions and the nature of the reducing agent. acs.org

Intermolecular Hydrogen Bonding Dynamics

The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (nitro, amino, and hydroxyl) groups in this compound allows for the formation of a network of intermolecular hydrogen bonds. These interactions play a crucial role in the solid-state structure and the behavior of the compound in solution.

Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in studying hydrogen bonding. tandfonline.comkinampark.com In the IR spectrum, hydrogen bonding leads to a broadening and a shift to lower frequency of the stretching vibrations of the involved groups (e.g., O-H and N-H). nih.gov

Studies on amino alcohols have shown that they can form strong intramolecular hydrogen bonds between the hydroxyl and amino groups. mdpi.com This intramolecular interaction can, in turn, affect the extent of intermolecular association. The dynamics of these hydrogen bonds, including their formation and cleavage, can be studied using time-resolved spectroscopic techniques. mdpi.com The strength of these interactions is influenced by the distance and angle between the donor and acceptor atoms.

Electrophilic Aromatic Substitution Patterns on the Nitrophenyl Ring

The nitrophenyl ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitro group. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it on the benzene ring. wikipedia.org

This directing effect can be explained by examining the stability of the arenium ion intermediates formed during the substitution reaction. When the electrophile attacks the ortho or para positions, one of the resonance structures of the arenium ion places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly destabilizing arrangement. nih.gov In contrast, attack at the meta position avoids this unfavorable resonance structure, making the meta-arenium ion intermediate more stable and the meta-product the major one.

The Hammett equation provides a quantitative measure of the electronic effect of substituents on the reactivity of aromatic compounds. wikipedia.org The nitro group has a large positive sigma (σ) value, indicating its strong electron-withdrawing character. researchgate.net This correlates with a decrease in the rate of electrophilic substitution.

Ring-Opening Mechanisms (e.g., of ethylene (B1197577) oxide by amino-nitrophenol)

While not a direct reaction of this compound itself, the ring-opening of epoxides by related amino-nitrophenol compounds provides insight into the nucleophilic character of the amino group. The reaction of an amine with an epoxide, such as ethylene oxide, is a classic example of a nucleophilic ring-opening reaction.

The mechanism typically proceeds via an SN2 pathway, where the amine nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the three-membered ring. In the case of an unsymmetrical epoxide, the attack generally occurs at the less sterically hindered carbon atom under basic or neutral conditions.

Intramolecular Cyclization Pathways

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, allows it to undergo intramolecular cyclization reactions with various electrophilic reagents to yield a range of heterocyclic compounds. Research has demonstrated that the reaction of this compound and its derivatives with different electrophiles leads to the formation of five- and six-membered oxazaheterocycles. researchgate.net

Specifically, the reactions of 2-{[bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino}-1-(4-nitrophenyl)ethan-1-ol, a derivative of this compound, with reagents such as carbonyldiimidazole, oxalyl chloride, benzaldehyde (B42025), and formaldehyde (B43269) have been shown to produce the corresponding 1,3-oxazolidin-2-one, morpholin-2,3-dione, and 1,3-oxazolidine derivatives. researchgate.net These transformations highlight the utility of this amino alcohol as a scaffold for synthesizing diverse heterocyclic structures.

The intramolecular cyclization process is a key step in these syntheses. For instance, the reaction with carbonyldiimidazole results in the formation of a 1,3-oxazolidin-2-one, indicating the formation of a cyclic carbamate. Similarly, treatment with oxalyl chloride leads to a morpholin-2,3-dione. The reaction with aldehydes like benzaldehyde and formaldehyde yields 1,3-oxazolidine derivatives. researchgate.net

Table 1: Intramolecular Cyclization Products of this compound Derivatives

| Electrophilic Reagent | Resulting Heterocycle |

|---|---|

| Carbonyldiimidazole | 1,3-oxazolidin-2-one derivative |

| Oxalyl chloride | Morpholin-2,3-dione derivative |

| Benzaldehyde | 1,3-oxazolidine derivative |

| Formaldehyde | 1,3-oxazolidine derivative |

This table summarizes the types of heterocyclic compounds formed from the reaction of a this compound derivative with various electrophilic reagents as described in the literature. researchgate.net

Aminolysis Reaction Kinetics and Mechanisms

The aminolysis of substrates containing a 4-nitrophenyl group is a subject of extensive kinetic and mechanistic study. While studies focusing specifically on the aminolysis of this compound are not prevalent, the broader research into the aminolysis of 4-nitrophenyl esters and carbonates provides significant insight into the reaction mechanisms that would be involved. These studies often utilize a series of amines with varying basicity to probe the reaction pathway.

Kinetic investigations of the aminolysis of compounds like 4-nitrophenyl phenyl carbonate, methyl 4-nitrophenyl carbonate, and phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines have been conducted in aqueous or mixed aqueous-organic solutions. nih.govrsc.org The release of the 4-nitrophenoxide ion is typically monitored spectrophotometrically to determine the pseudo-first-order rate coefficients (kobsd) under an excess of the amine. nih.gov

The relationship between the observed rate constant and the amine concentration, as well as the Brønsted-type plot (log kN vs. amine pKa), are crucial tools for elucidating the reaction mechanism. For many of these reactions, the data are consistent with a stepwise mechanism proceeding through a zwitterionic tetrahedral intermediate (T±). nih.govresearchgate.netresearchgate.net

The general scheme for a stepwise aminolysis reaction is as follows:

Formation of the tetrahedral intermediate (k1): The amine nucleophile attacks the carbonyl or thiocarbonyl carbon of the substrate to form the zwitterionic tetrahedral intermediate, T±.

Partitioning of the intermediate: The intermediate can revert to the reactants by expelling the amine (k-1) or proceed to products by expelling the leaving group (in this case, 4-nitrophenoxide) (k2).

A key finding in these studies is that the rate-determining step can change depending on the basicity of the attacking amine. For the aminolysis of 4-nitrophenyl phenyl carbonate with secondary amines, the Brønsted-type plot exhibits a downward curvature. The slope (β) changes from approximately 0.98 for less basic amines to 0.26 for more basic amines. rsc.org This is interpreted as a change in the rate-determining step from the breakdown of the tetrahedral intermediate (k2) for weakly basic amines to the formation of the intermediate (k1) for highly basic amines. rsc.orgresearchgate.net A similar biphasic Brønsted plot is observed in the aminolysis of methyl 4-nitrophenyl carbonate. researchgate.net

In contrast, for some substrates like phenyl and 4-nitrophenyl chlorothionoformates, the Brønsted-type plots are linear with a slope (β) of around 0.26. nih.gov This suggests that the formation of the tetrahedral intermediate is the rate-determining step across the entire series of amines studied. nih.gov

Table 2: Brønsted β Values for Aminolysis of Various 4-Nitrophenyl Substrates

| Substrate | Amine Series | Brønsted β Value(s) | Inferred Rate-Determining Step |

|---|---|---|---|

| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | 0.25 | Formation of T± (k1) |

| Methyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | Non-linear | Breakdown of T± (k2) for most, k1 for piperidine |

| Phenyl and 4-Nitrophenyl Chlorothionoformates | Secondary Alicyclic Amines | 0.26 | Formation of T± (k1) |

This table compiles Brønsted β values from kinetic studies of the aminolysis of various substrates containing the 4-nitrophenyl leaving group, illustrating how the reaction mechanism is inferred from these kinetic data. nih.govnih.govresearchgate.netresearchgate.net

The nature of the electrophilic center (e.g., C=O vs. C=S) and the amine (primary vs. secondary) also significantly influences reactivity and the reaction mechanism. For instance, in the aminolysis of 4-nitrophenyl phenyl thionocarbonate, secondary amines were found to have larger k1 values but smaller k2/k-1 ratios than primary amines of similar basicity. rsc.org

Structure Activity Relationship Sar Studies of 2 Amino 1 4 Nitrophenyl Ethanol and Its Analogues

Elucidation of Molecular Features Governing Reactivity

The chemical reactivity of 2-Amino-1-(4-nitrophenyl)ethanol is fundamentally governed by the interplay of its three principal functional groups: the aromatic nitro group, the primary amino group, and the secondary hydroxyl group. The multifunctionality of this arrangement makes the compound a versatile precursor in chemical synthesis. The amino (-NH2) and hydroxyl (-OH) groups are primary sites for a variety of chemical reactions. As nucleophiles, they can participate in reactions such as acylation, alkylation, and cyclization to form a wide array of more complex molecular structures, including various heterocyclic ring systems which are common in biologically active compounds.

The nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group due to resonance, which deactivates the aromatic ring towards electrophilic substitution. mdpi.com More importantly, the nitro group can be readily transformed into other functional groups. Its reduction can yield nitroso and hydroxylamine intermediates, and ultimately an amino group, which significantly alters the electronic properties and reactivity of the molecule. mdpi.comresearchgate.net This transformative potential allows this compound to serve as a foundational building block for diverse chemical entities. Furthermore, the presence of a chiral center at the carbon bearing the hydroxyl group means that its resolved enantiomers are valuable in the asymmetric synthesis of fine chemicals and pharmaceuticals.

Influence of the Nitro Group on Biological Activity and Intermediate Formation

The nitro group is a critical determinant of the biological activity of this compound and its analogues, often acting as a pharmacophore. researchgate.netnih.gov Its strong electron-withdrawing nature significantly impacts the polarity and electronic properties of the molecule, which can enhance interactions with nucleophilic sites within biological macromolecules like proteins and enzymes, potentially leading to their inhibition. researchgate.netnih.govtaylorandfrancis.com Nitro compounds exhibit a broad spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. researchgate.netnih.gov

A key aspect of the nitro group's biological function is its role as a "pro-drug" element, requiring bioactivation through reduction. taylorandfrancis.comsvedbergopen.com In biological systems, particularly within microbial cells or hypoxic tumor environments, the nitro group undergoes enzymatic reduction. mdpi.comsvedbergopen.com This process, often facilitated by nitroreductase enzymes, involves the sequential formation of highly reactive intermediates. svedbergopen.com A one-electron reduction produces an unstable nitro radical anion, while a two-electron reduction pathway leads to the formation of nitroso and hydroxylamine intermediates en route to the corresponding amine. mdpi.com

These reactive intermediates are often the true effectors of biological activity. They can interact with and damage critical biomolecules, leading to cellular toxicity and cell death. mdpi.comresearchgate.net This mechanism is the basis for the antimicrobial and antiparasitic action of many nitroaromatic drugs. researchgate.nettaylorandfrancis.com However, this same reactivity means the nitro group can also function as a toxicophore, as these intermediates can cause undesired effects in host cells. researchgate.netnih.gov The balance between therapeutic efficacy and toxicity is a central consideration in the design of drugs containing this moiety. svedbergopen.com

Contributions of the Amino and Hydroxyl Moieties to Biological Activity and Derivatization Potential

The amino and hydroxyl groups of this compound are crucial for its biological interactions and provide extensive opportunities for derivatization to modulate activity. The presence of both a nucleophilic amino group and a hydroxyl group allows for the formation of hydrogen bonds, which can be critical for binding to biological targets such as enzyme active sites or receptors. kagawa-u.ac.jp

These functional groups are primary points for synthetic modification to explore structure-activity relationships. The amino group, for instance, can be alkylated or acylated to produce a library of analogues with altered lipophilicity, steric properties, and basicity. Such modifications have been shown to influence the pharmacological profile of related compounds. For example, in studies of isosteviol-based 1,3-aminoalcohols, N-benzyl substitution on the amino function was found to be advantageous for antiproliferative activity. nih.gov Similarly, the hydroxyl group can be esterified or etherified. The introduction of a phenolic hydroxyl group in analogues of the natural product aplysiatoxin was shown to increase both antiproliferative activity and protein kinase C (PKC) binding affinity, underscoring the importance of this moiety for target interaction. kagawa-u.ac.jp

The combined presence of these two groups also facilitates the synthesis of cyclic derivatives, which can lock the molecule into specific conformations. This potential for derivatization is fundamental to its role as a scaffold in medicinal chemistry, enabling the systematic tuning of its properties to optimize biological activity.

Conformational Effects and Their Impact on Pharmacological Properties

The three-dimensional conformation of this compound and its analogues is a critical factor influencing their pharmacological properties. The flexible single bonds in the ethanolamine (B43304) side chain allow the molecule to adopt various spatial arrangements, which affects its ability to bind effectively to specific biological targets.

Structure-activity relationship studies have explored how restricting this conformational flexibility impacts activity. By synthesizing semi-rigid cyclic analogues, such as morpholine (B109124) derivatives, researchers can investigate which conformations are preferred for specific pharmacological actions. For example, a study on 2-(p-nitrophenyl)-substituted morpholines, which are cyclic analogues of 1-(p-nitrophenyl)-2-aminoethanol derivatives, found that the pharmacological properties observed in the flexible, open-chain compounds persisted in their more rigid cyclic counterparts. nih.gov This suggests that the conformation adopted by the open-chain compounds in solution is similar to the one imposed by the cyclic structure.

Further studies on cyclic analogues of 1-(p-nitrophenyl)-2-isopropylaminoethanol (INPEA) were conducted to evaluate their adrenergic β-receptor blocking activity. nih.gov By comparing the activity of the flexible parent compound with its conformationally restricted cyclic versions, it is possible to deduce the active conformation required for receptor interaction. nih.gov These investigations highlight the importance of molecular conformation in drug-receptor interactions and provide insights for designing new analogues with enhanced potency and selectivity. nih.govnih.gov

Substituent Pattern Analysis on Related Scaffolds for Enhanced Activity

Analyzing the effect of different substituent patterns on scaffolds related to this compound is a cornerstone of medicinal chemistry for optimizing biological activity. By systematically varying the substituents on the aromatic ring and the aminoethanol side chain, researchers can fine-tune the electronic, steric, and lipophilic properties of the molecule to enhance its interaction with a biological target.

Studies on various amino alcohol derivatives have demonstrated the profound impact of substituent modifications. For instance, in a series of isosteviol-based 1,3-aminoalcohols, the substitution on the nitrogen atom was found to be critical for antiproliferative activity, with a p-nitrophenyl-substituted derivative showing particularly strong cytotoxic effects against several cancer cell lines. nih.gov In another study on 2-aminotetralin derivatives, it was found that doubling the n-propyl substituent on the 2-amino group enhanced antagonistic activity at nicotinic acetylcholine receptors, while shifting a methoxy group from the 8-position to the 5-position on the tetralin ring reduced this activity. researchgate.net

The following table summarizes findings on how different substituents on related amino alcohol scaffolds affect their biological activity.

| Scaffold/Compound Class | Substituent Modification | Position of Modification | Observed Effect on Biological Activity |

| Isosteviol-based 1,3-aminoalcohols | p-nitrophenyl group | N-substitution | Strong cytotoxic activity against HCT-116, HGC-27, and JEKO-1 cells nih.gov |

| 2-Aminotetralin Derivatives | Doubling of n-propyl group | 2-Amino group | Increased antagonist activity at nicotinic acetylcholine receptors researchgate.net |

| 2-Aminotetralin Derivatives | Shift of methoxy group | From position 8 to 5 | Reduced antagonist activity at nicotinic acetylcholine receptors researchgate.net |

| Ketamine Esters | Various substituents | Position 2 and 3 on benzene (B151609) ring | Generally more active than 4-substituted compounds mdpi.com |

| (Z)-acrylonitriles | 4-nitroanilino group | Terminal aromatic moiety | Showed 28% inhibition of P. aeruginosa nih.gov |

Advanced Characterization and Computational Studies of 2 Amino 1 4 Nitrophenyl Ethanol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation and purity assessment of 2-Amino-1-(4-nitrophenyl)ethanol. Each technique provides unique insights into the molecule's constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, specific signals are expected to correspond to each unique proton in the molecule. The aromatic protons on the p-nitrophenyl group would typically appear as two distinct doublets in the downfield region (around 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The proton on the chiral carbon bearing the hydroxyl group (CH-OH) would likely present as a multiplet, with its chemical shift influenced by hydrogen bonding. The protons of the aminomethylene group (CH₂-NH₂) would also give rise to multiplets, coupled to the adjacent benzylic proton. The protons of the amino (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on solvent, concentration, and temperature.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each carbon atom. The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the nitro group being the most downfield. The carbon of the CH-OH group would appear around 70-75 ppm, while the CH₂-NH₂ carbon would be observed further upfield, typically in the 45-50 ppm range.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibration of the alcohol and the N-H stretching of the primary amine would appear as broad bands in the region of 3200-3600 cm⁻¹. Specifically, primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching. The presence of the nitro group (NO₂) is confirmed by strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 182.18 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 182. A common fragmentation pattern for amino alcohols involves cleavage of the carbon-carbon bond adjacent to the oxygen atom (α-cleavage). This would lead to the formation of a resonance-stabilized benzylic cation. Another typical fragmentation is the loss of water (M-18) from the molecular ion. Analysis of a structural isomer, 2-(4-nitroanilino)ethanol, shows a molecular ion peak at m/z 182, with other significant peaks at m/z 151 and 105, which can provide clues to the fragmentation pathways nih.gov.

| Analysis | Result |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molar Mass | 182.18 g/mol |

| Molecular Ion Peak [M]⁺ | m/z 182 |

| Key Fragment Ion | m/z 151 |

| Key Fragment Ion | m/z 105 |

Data derived from GC-MS analysis of the structural isomer 2-(4-nitroanilino)ethanol nih.gov.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity and determining the enantiomeric excess (ee) of chiral compounds like this compound. phenomenex.comsigmaaldrich.com To separate the enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are commonly effective for resolving amino alcohols. sigmaaldrich.comankara.edu.tr

A specific method developed for the closely related compound, (R)-2-Nitro-1-(4-nitrophenyl)ethanol, provides a strong basis for a suitable separation method. This method demonstrates the successful resolution of enantiomers, which is essential for evaluating the stereochemical purity of a sample. rsc.org The determination of enantiomeric excess is critical in pharmaceutical applications where often only one enantiomer possesses the desired therapeutic activity.

| Parameter | Condition |

| Column | Chiralcel OD |

| Mobile Phase | Hexane / isopropanol (90:10 v/v) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 230 nm |

| Temperature | 25°C |

| Retention Time (Major) | t_R = 31.46 min |

| Retention Time (Minor) | t_R = 34.56 min |

This HPLC method was reported for the enantiomeric separation of the analogous compound (R)-2-Nitro-1-(4-nitrophenyl)ethanol and is presented as a likely applicable methodology rsc.org.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in a solid-state crystal, offering unambiguous proof of molecular structure and stereochemistry.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure and Crystal Packing

The analysis of this analogue revealed an orthorhombic crystal system with the space group P2₁2₁2₁. koreascience.kr The crystal structure showed that the propane chain is bent relative to the phenyl ring and that the molecules are connected by a comprehensive three-dimensional network of hydrogen bonds. koreascience.kr This type of detailed structural information, including precise bond lengths, bond angles, and intermolecular interactions, is what would be obtained from an SCXRD analysis of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimension (a) | 22.322 Å |

| Unit Cell Dimension (b) | 7.535 Å |

| Unit Cell Dimension (c) | 5.781 Å |

Note: This crystallographic data belongs to the structurally similar compound (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol, the deacylated base of chloramphenicol (B1208) koreascience.kr.

Investigation of Nitrobenzene (B124822) Dimer Formation

The phenomenon of π-π stacking, particularly the formation of nitrobenzene dimers, plays a crucial role in the supramolecular assembly and crystal packing of aromatic nitro compounds. Research into the multicomponent crystals of 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANPD), a derivative of this compound, provides significant insight into these interactions. acs.orgacs.org In crystallographic studies, the formation of antiparallel nitrobenzene dimers is a recurring motif, driven by the interaction between the electron-deficient π-system of the nitro-substituted ring and the electron-rich regions of an adjacent ring.

In a study involving the crystallization of ANPD with oxalic acid, dimer formation was observed. acs.org The geometry of these dimers is highly specific. For instance, in one crystalline structure, the aromatic rings are nearly parallel, with an angle of just 0.9° between the planes, and the closest distance between atoms is 3.16 Å. In a related chiral structure, the dimer is slightly more tilted, with an angle of 80.8° between the planes and a closest atomic distance of 3.13 Å. acs.org The orientation of the nitro group relative to the phenyl ring is also a key parameter; dihedral angles of 11.0° and 14.2° have been recorded in these dimer structures. acs.org These precise geometric arrangements highlight that factors such as molecular chirality can subtly influence the packing and geometry of nitrobenzene dimers within a crystal lattice. acs.orgacs.org

Computational Chemistry Methodologies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and vibrational properties of molecules. nih.govnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311+G**, can predict its most stable three-dimensional conformation by optimizing bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Furthermore, DFT is employed to calculate the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule. nih.gov This allows for the assignment of specific vibrational modes to the functional groups within the compound. For a molecule with a 4-nitrophenyl group, DFT studies have successfully predicted the characteristic stretching frequencies for key bonds. researchgate.net

The table below illustrates representative theoretical vibrational frequencies that would be expected for this compound, based on DFT studies of analogous compounds. researchgate.net

| Vibrational Mode | Functional Group | Typical Theoretical Wavenumber (cm⁻¹) |

| Asymmetric N-H Stretching | Amino (-NH₂) | ~3432 |

| Aliphatic C-H Stretching | Ethanol (B145695) backbone | ~2983, ~2958 |

| Asymmetric NO₂ Stretching | Nitro (-NO₂) | >1500 |

| Symmetric NO₂ Stretching | Nitro (-NO₂) | <1400 |

| C-N Stretching | Amino, Nitro | Variable |

| O-H Stretching | Hydroxyl (-OH) | ~3500-3600 (unscaled) |

Note: These are representative values from DFT calculations on similar molecules and may vary based on the specific functional and basis set used.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that are critical for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. epa.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epa.gov

For aromatic nitro compounds like p-nitroaniline, a related structure, the HOMO-LUMO gap has been calculated using DFT to be around 3.8907 eV. epa.gov The presence of the electron-donating amino group and the electron-withdrawing nitro group in this compound significantly influences the FMOs. The HOMO is typically localized on the more electron-rich portions of the molecule (the amino group and phenyl ring), while the LUMO is concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energies, several global quantum chemical descriptors can be calculated to quantify reactivity, as shown in the table below. researchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of molecular reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | "Escaping tendency" of electrons from a system. |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is colored according to the local electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with near-zero or intermediate potential. nih.gov

For this compound, an MEP map would reveal distinct regions of varying potential:

Negative Regions (Red/Yellow): The highest electron density would be localized on the oxygen atoms of the nitro group and the hydroxyl group, as well as the nitrogen atom of the amino group due to their high electronegativity and lone pairs of electrons. These sites are the primary targets for electrophiles.

Positive Regions (Blue): The hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups would exhibit a strong positive potential, making them likely sites for nucleophilic attack and key participants in hydrogen bonding.

Neutral Regions (Green): The carbon atoms of the phenyl ring and the ethanol backbone would generally show intermediate potential, though the aromatic ring's potential is polarized due to the attached nitro and amino-ethanol groups.

This visualization provides a clear and intuitive guide to the molecule's intermolecular interaction patterns and reactive behavior.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the study of potential protein-ligand interactions at a molecular level.

HDAC2 Interaction: Histone Deacetylase 2 (HDAC2) is a key enzyme in epigenetic regulation and a target for cancer therapy. Docking studies of small molecules with HDACs reveal a common binding pattern. A hypothetical docking of this compound into the HDAC2 active site would likely show the hydroxyl or amino group acting as a zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion. The nitrophenyl group could engage in hydrophobic and π-π stacking interactions with aromatic residues like Phenylalanine (PHE150, PHE205) and Tyrosine (TYR308) that line the active site channel. The ethanolamine (B43304) portion could form hydrogen bonds with other active site residues, further stabilizing the complex.